

# Physical and chemical properties of 3-Methylxanthine-d3

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## Compound of Interest

Compound Name: 3-Methylxanthine-d3

Cat. No.: B12385473

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## An In-depth Technical Guide to 3-Methylxanthine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methods, and biological activities of **3-Methylxanthine-d3**. This information is intended to support research, development, and application of this isotopically labeled compound in various scientific disciplines.

## Physicochemical Properties

**3-Methylxanthine-d3** is a deuterated analog of 3-Methylxanthine, a naturally occurring purine alkaloid. The primary difference between the two is the presence of three deuterium atoms on the methyl group at the 3-position, which increases its molecular weight. This isotopic labeling is particularly useful in metabolic studies and as an internal standard in quantitative analyses.

Table 1: Physical and Chemical Properties of 3-Methylxanthine and **3-Methylxanthine-d3**

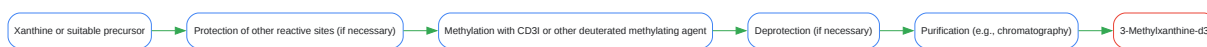
Property	3-Methylxanthine	3-Methylxanthine-d3	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub>	C <sub>6</sub> H <sub>3</sub> D <sub>3</sub> N <sub>4</sub> O <sub>2</sub>	[1][2]
Molecular Weight	166.14 g/mol	169.16 g/mol	[1][2]
CAS Number	1076-22-8	Not available	[1]
Appearance	White to off-white solid	White to off-white solid	
Melting Point	>300 °C	>300 °C (expected)	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water (expected).	
pKa	Not available	Not available	
LogP	-0.50	-0.50 (predicted)	

## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **3-Methylxanthine-d3** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of other deuterated methylxanthines, such as caffeine-d9. The synthesis would likely involve the methylation of a suitable xanthine precursor with a deuterated methylating agent (e.g., iodomethane-d3).

A general synthesis for the non-deuterated 3-Methylxanthine involves the reaction of 5,6-Diamino-1-methyluracil with formic acid. Another method describes the methylation of 3-methylxanthine sodium salt.

Conceptual Synthetic Workflow for **3-Methylxanthine-d3**:



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Caption: Conceptual workflow for the synthesis of **3-Methylxanthine-d3**.

## Analytical Methodologies

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for the analysis of methylxanthines, including 3-Methylxanthine.

### High-Performance Liquid Chromatography (HPLC)

A robust HPLC method for the simultaneous determination of several methylxanthines has been developed.

Table 2: HPLC Method Parameters for Methylxanthine Analysis

Parameter	Description	Source(s)
Column	Bondesil C18	
Mobile Phase	Methanol–water–acetic acid (20:75:5, v/v/v)	
Flow Rate	0.7 mL/min	
Detection	UV at 273 nm	
Injection Volume	20 µL	

#### Experimental Protocol: Sample Preparation for HPLC Analysis of Urine Samples

- Condition a solid-phase extraction (SPE) C18 column with 2 mL of methanol followed by 2 mL of water.
- Pass the urine sample through the conditioned SPE column.

- Dry the column.
- Elute the analytes with 1 mL of methanol.
- The eluate is then ready for HPLC analysis.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity for the quantification of 3-Methylxanthine in biological matrices.

General LC-MS/MS Experimental Workflow:



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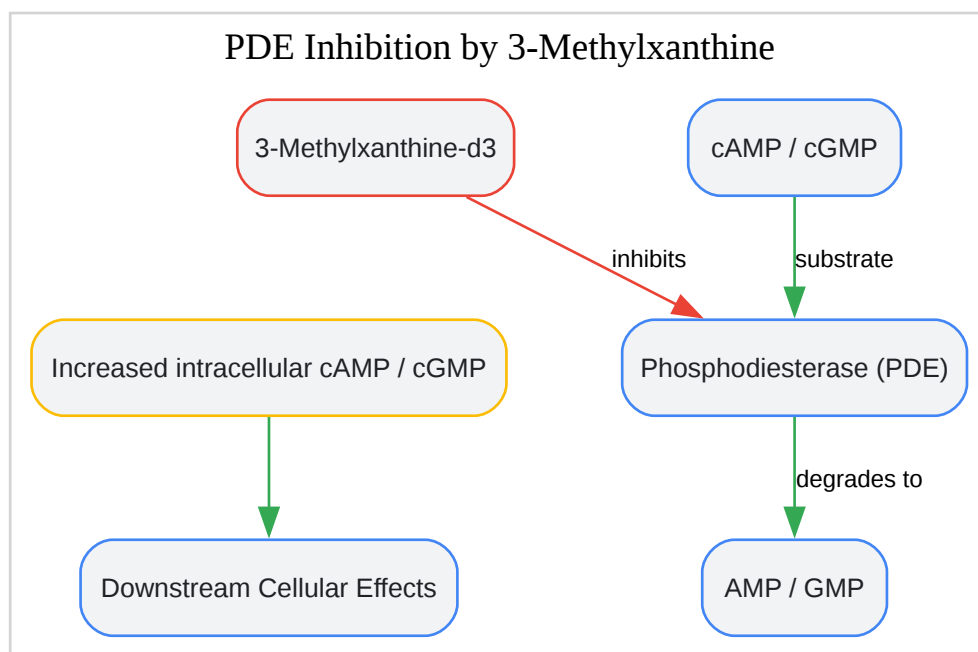
Caption: General workflow for LC-MS/MS analysis of 3-Methylxanthine.

## Biological Activity and Signaling Pathways

3-Methylxanthine exhibits several biological activities, primarily as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.

### Phosphodiesterase (PDE) Inhibition

As a methylxanthine, 3-Methylxanthine competitively inhibits phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in intracellular levels of these second messengers, which are involved in numerous signaling pathways.

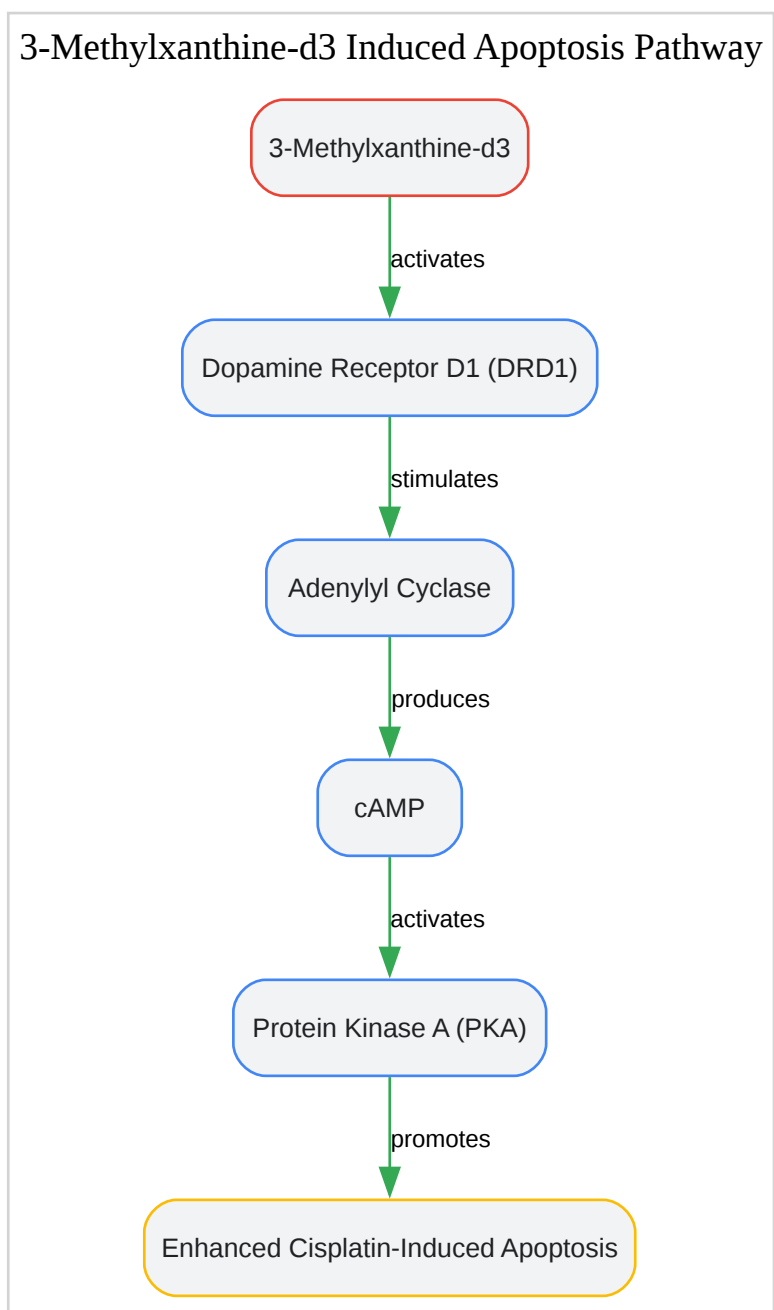


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Caption: Mechanism of phosphodiesterase inhibition by 3-Methylxanthine.

## Dopamine D1 Receptor-Mediated Apoptosis

Recent studies have shown that 3-Methylxanthine can enhance cisplatin-induced apoptosis in ovarian cancer cells through a dopamine receptor D1 (DRD1)-dependent pathway. This involves the modulation of the cAMP signaling pathway.



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Caption: Signaling pathway of **3-Methylxanthine-d3** in enhancing apoptosis.

## Applications in Research

The primary applications of **3-Methylxanthine-d3** are in:

- **Metabolomics:** As an internal standard for the accurate quantification of 3-Methylxanthine in biological samples. The use of a stable isotope-labeled standard corrects for variations in sample preparation and instrument response.
- **Pharmacokinetic Studies:** To trace the metabolic fate of 3-Methylxanthine in vivo without the use of radioactive isotopes.
- **Drug Metabolism Studies:** To investigate the activity of enzymes involved in the metabolism of methylxanthines, such as cytochrome P450 enzymes.

## Conclusion

**3-Methylxanthine-d3** is a valuable tool for researchers in pharmacology, drug metabolism, and metabolomics. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight, which allows for its use as an internal standard. The detailed analytical methods and understanding of its biological signaling pathways provided in this guide will aid in its effective application in scientific research. Further research is warranted to develop and publish a detailed, optimized synthesis protocol for **3-Methylxanthine-d3** to enhance its accessibility to the research community.

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## References

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- 2. scbt.com [scbt.com]
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